molecular formula C10H5Cl2FN2 B1505385 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine CAS No. 83217-45-2

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine

Cat. No.: B1505385
CAS No.: 83217-45-2
M. Wt: 243.06 g/mol
InChI Key: GEGKUAXKLFRWQP-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is a chemical compound characterized by its aromatic structure, featuring a pyrimidine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine typically involves the following steps:

  • Halogenation: Chlorination of the pyrimidine ring to introduce chlorine atoms at the 4 and 6 positions.

  • Fluorination: Introduction of a fluorine atom at the 3 position of the phenyl ring.

  • Coupling Reaction: Formation of the pyrimidine ring with the fluorinated phenyl group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxides.

  • Reduction: Reduction of the chlorine atoms to form less halogenated derivatives.

  • Substitution: Replacement of chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyrimidine-4,6-dione derivatives.

  • Reduction Products: Pyrimidine derivatives with fewer halogen atoms.

  • Substitution Products: Derivatives with different functional groups replacing chlorine or fluorine.

Scientific Research Applications

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is compared to other similar compounds to highlight its uniqueness:

  • 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine: Similar structure but different core heterocycle.

  • 2,6-Dichloro-3-fluoroacetophenone: Contains a similar fluorinated phenyl group but different core structure.

These compounds share similarities in their halogenated aromatic structures but differ in their core rings and functional groups, leading to different chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.

Properties

IUPAC Name

4,6-dichloro-2-(3-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-2-1-3-7(13)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGKUAXKLFRWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702326
Record name 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83217-45-2
Record name 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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